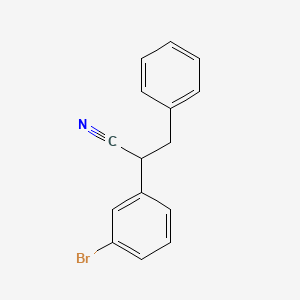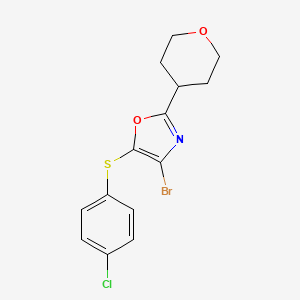
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a chlorophenyl group, a sulfanyl group, and a tetrahydropyran ring
Méthodes De Préparation
The synthesis of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the chlorophenyl and sulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can be compared with other similar compounds, such as:
4-bromo-5-[(4-fluorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: This compound has a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.
4-bromo-5-[(4-methylphenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: The presence of a methyl group instead of a chlorine atom can also influence the compound’s reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13BrClNO2S |
|---|---|
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H13BrClNO2S/c15-12-14(20-11-3-1-10(16)2-4-11)19-13(17-12)9-5-7-18-8-6-9/h1-4,9H,5-8H2 |
Clé InChI |
UJIZSIPEUJYYRS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NC(=C(O2)SC3=CC=C(C=C3)Cl)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

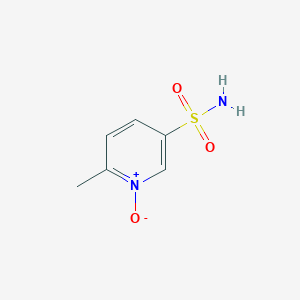
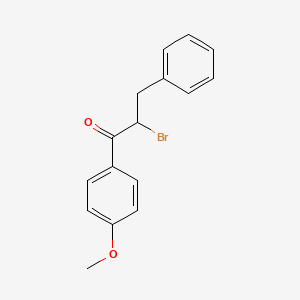
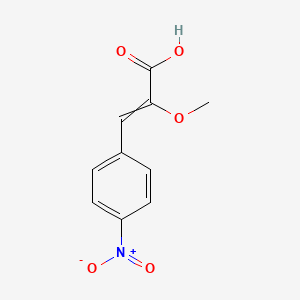
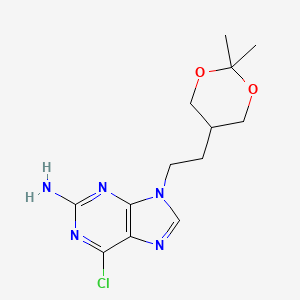
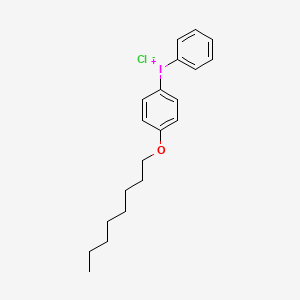
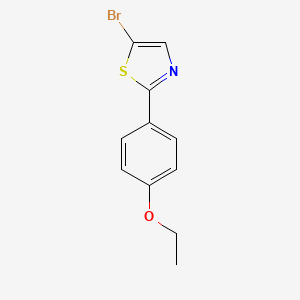
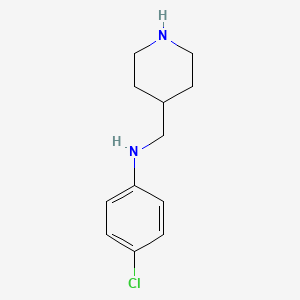
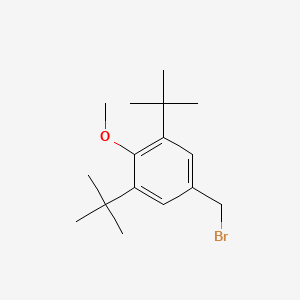
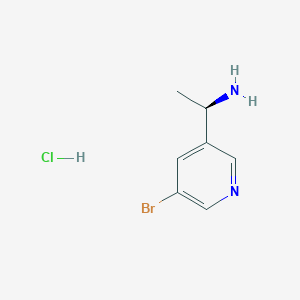
![5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE](/img/structure/B8648103.png)
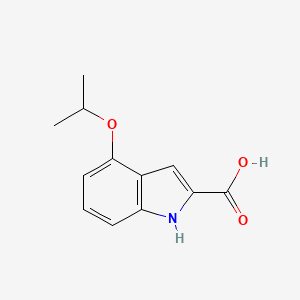
![Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8648113.png)
